trans-3'-Hydroxy Cotinine Acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBVMFGRVMSHK-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](N(C1=O)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Stereochemical Considerations of Trans 3 Hydroxy Cotinine Acetate
Systematic Naming and Chemical Registry Identification
The systematic name for the parent compound, trans-3'-Hydroxy Cotinine (B1669453), is (3R,5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one. nih.gov When the hydroxyl group at the 3' position is acetylated, the compound becomes trans-3'-Hydroxy Cotinine Acetate (B1210297). Its systematic name is (3R-trans)-3-(acetyloxy)-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone. cymitquimica.com
For unambiguous identification, chemical compounds are assigned a unique CAS Registry Number. The CAS Number for trans-3'-Hydroxy Cotinine is 34834-67-8. nih.govsigmaaldrich.comcaymanchem.comepa.gov A deuterated version of the acetate form, trans-3'-Hydroxy Cotinine-d3 Acetate, has the CAS Number 111034-55-0. cymitquimica.com
| Identifier | Value |
| Systematic Name (trans-3'-Hydroxy Cotinine) | (3R,5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one nih.gov |
| Systematic Name (trans-3'-Hydroxy Cotinine Acetate) | (3R-trans)-3-(acetyloxy)-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone cymitquimica.com |
| CAS Registry Number (trans-3'-Hydroxy Cotinine) | 34834-67-8 nih.govsigmaaldrich.comcaymanchem.comepa.gov |
| CAS Registry Number (trans-3'-Hydroxy Cotinine-d3 Acetate) | 111034-55-0 cymitquimica.com |
Stereoisomeric Forms of trans-3'-Hydroxy Cotinine and its Acetate
trans-3'-Hydroxy Cotinine is a major metabolite of nicotine (B1678760). caymanchem.comnih.gov The "trans" designation refers to the relative orientation of the hydroxyl group at the 3' position and the pyridine (B92270) ring at the 5' position of the pyrrolidinone ring. In the naturally occurring (3'R,5'S) stereoisomer, these two groups are on opposite sides of the ring. nih.gov
In addition to the trans isomer, a cis isomer, cis-3'-Hydroxycotinine, has also been identified as a metabolite of nicotine in the urine of smokers and in animal models. nih.gov The amount of the cis-isomer excreted is lower than that of the trans-isomer. nih.gov The formation of trans-3'-Hydroxy Cotinine from cotinine is primarily mediated by the enzyme CYP2A6. caymanchem.combevital.no
The acetylation of the hydroxyl group to form this compound does not change the stereochemical configuration at the chiral centers. Therefore, the acetate derivative retains the same trans relationship between the acetate group and the pyridine ring.
Structural Representation and Chirality at C-3'
The chemical structure of trans-3'-Hydroxy Cotinine consists of a pyrrolidinone ring substituted with a methyl group on the nitrogen atom, a pyridinyl group at the 5-position, and a hydroxyl group at the 3-position. The acetylation of this compound results in the replacement of the hydrogen of the hydroxyl group with an acetyl group, forming an ester.
The C-3' carbon atom in trans-3'-Hydroxy Cotinine and its acetate is a chiral center. This means it is attached to four different groups, giving rise to stereoisomerism. The specific three-dimensional arrangement of these groups is crucial for the molecule's biological activity and how it interacts with enzymes and receptors in the body. The naturally occurring and most abundant form is the (3'R,5'S)-trans-3'-hydroxycotinine. nih.gov
Chemical Synthesis Pathways and Derivatization Strategies for Trans 3 Hydroxy Cotinine Acetate
Synthetic Approaches to trans-3'-Hydroxy Cotinine (B1669453) Acetate (B1210297)
The creation of trans-3'-hydroxy cotinine acetate primarily begins with its precursor, cotinine. The process involves hydroxylation of the cotinine molecule, followed by acetylation.
Derivatization from Cotinine Precursors
The synthesis of trans-3'-hydroxycotinine from (S)-cotinine has been a focus of chemical research to produce this significant nicotine (B1678760) metabolite. One established method involves the deprotonation of (S)-cotinine using a strong base, followed by oxidation. nih.govacs.org
A common approach utilizes lithium diisopropylamide (LDA) to deprotonate cotinine. nih.govacs.org This is then followed by oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), a transition metal peroxide. nih.govacs.org This reaction yields a mixture of trans- and cis-3'-hydroxycotinine, typically in an 80:20 ratio. nih.govacs.org
Another synthetic route employs sodium bis(trimethylsilyl)amide (NaN[(CH3)3Si]2) and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis to produce trans-3'-hydroxycotinine from cotinine in a two-step process. psu.edunih.gov
To obtain the pure trans isomer, further purification steps are necessary. One method involves converting the mixture to a solid hexanoate (B1226103) ester, which can then be recrystallized. nih.govacs.org Subsequent cleavage of the ester, for instance by heating with n-butylamine, yields the pure (>98%) trans-3'-hydroxycotinine. nih.govacs.org
Stereoselective Synthesis and Chiral Resolution Techniques
The metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective, resulting predominantly in the (3'R,5'S)-trans-3'-hydroxycotinine isomer. nih.govacs.orgacs.org Laboratory synthesis aims to replicate this stereoselectivity.
The synthesis starting from (S)-cotinine is inherently stereoselective to a degree, as the chirality at the 5' position is maintained. The challenge lies in controlling the stereochemistry at the 3' position during hydroxylation. While methods often produce a mixture of trans and cis isomers, the trans isomer is the desired product for mimicking the natural metabolite. nih.govacs.org
Chiral resolution techniques are employed to separate the desired stereoisomer from the mixture. As mentioned, the conversion to a diastereomeric ester, such as a hexanoate ester, allows for separation through recrystallization. nih.govacs.org This is a classic resolution technique where the different physical properties of the diastereomers are exploited for separation.
Chemical Modifications and Derivatization for Analytical Applications
For analytical purposes, particularly in chromatography, trans-3'-hydroxy cotinine is often derivatized to improve its volatility or enhance its detection by mass spectrometry.
Formation of Volatile Derivatives for Gas Chromatography
Gas chromatography (GC) requires analytes to be volatile and thermally stable. Trans-3'-hydroxycotinine, due to its polar hydroxyl group, often requires derivatization to increase its volatility for GC analysis.
A common derivatization technique is silylation, where the hydroxyl group is converted to a silyl (B83357) ether. Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMS) are used to create trimethylsilyl (B98337) derivatives. nih.govnih.gov Another silylating agent used is tert-butyldimethylsilyl (TBDMS) chloride. nih.gov These derivatives are more volatile and produce characteristic mass spectra, aiding in their identification and quantification by GC-Mass Spectrometry (GC-MS). nih.govnih.govnih.gov
Another approach involves reacting the metabolite with thionyl chloride to form a chloro derivative, which can then be analyzed by GC-MS. acs.org
Enhancements for Liquid Chromatography-Mass Spectrometry Compatibility
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing non-volatile compounds in complex matrices like plasma and urine. nih.govmdpi.comfishersci.com While derivatization is not always necessary for LC-MS, it can be used to improve ionization efficiency and chromatographic separation.
For LC-MS/MS analysis, the focus is often on optimizing the chromatographic conditions and the mass spectrometric detection parameters. The use of different stationary phases, such as phenyl-hexyl, has been shown to be superior to traditional C18 phases for the separation of nicotine and its metabolites, as it helps to eliminate ion suppression effects from the sample matrix. nih.gov Adjusting the pH of the mobile phase can also improve chromatographic resolution. nih.gov
In LC-MS/MS methods, sample preparation techniques like protein precipitation with acetonitrile (B52724) or methanol (B129727) are common to clean up biological samples before analysis. nih.govmdpi.comresearchgate.net The use of isotopically labeled internal standards, such as cotinine-d3, is crucial for accurate quantification. researchgate.net
The following table summarizes the key aspects of the synthesis and derivatization of this compound:
| Aspect | Details | References |
| Synthesis from Cotinine | Deprotonation with LDA followed by oxidation with MoOPH. | nih.govacs.org |
| Use of NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate. | psu.edunih.gov | |
| Stereoselectivity | Human metabolism is highly stereoselective for the trans isomer. | nih.govacs.orgacs.org |
| Purification | Conversion to a hexanoate ester for recrystallization. | nih.govacs.org |
| GC Derivatization | Silylation with BSTFA or TBDMS. | nih.govnih.govnih.gov |
| Formation of a chloro derivative with thionyl chloride. | acs.org | |
| LC-MS/MS Optimization | Use of phenyl-hexyl stationary phase. | nih.gov |
| Protein precipitation for sample cleanup. | nih.govmdpi.comresearchgate.net | |
| Use of isotopically labeled internal standards. | researchgate.net |
Metabolic Transformations and Enzymatic Biotransformation of Trans 3 Hydroxy Cotinine
Cytochrome P450-Mediated Hydroxylation of Cotinine (B1669453) to trans-3'-Hydroxy Cotinine
The conversion of cotinine to trans-3'-hydroxy cotinine is a phase I metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme system. This hydroxylation reaction is a crucial step in the detoxification and eventual elimination of nicotine (B1678760) metabolites from the body.
The specific isozyme responsible for the 3'-hydroxylation of cotinine is CYP2A6. nih.govnih.gov This enzyme is the primary catalyst for this reaction in human liver microsomes. nih.gov The kinetics of this reaction have been shown to follow a single-enzyme Michaelis-Menten model. nih.gov
Studies in human liver microsomes have determined the kinetic parameters for the formation of trans-3'-hydroxycotinine from cotinine. The apparent Michaelis constant (Km) has been reported to be approximately 234.5 ± 26.8 µM, with a maximum velocity (Vmax) of 37.2 ± 2.4 pmol/min/mg of protein. nih.gov Another study involving the heterologously expressed human CYP2A13 enzyme also demonstrated its capability to catalyze this reaction, with an apparent Km of 45.2 µM and a Vmax of 0.7 pmol/min/pmol of CYP2A13. nih.gov However, CYP2A6 is considered the principal enzyme for this metabolic step in humans. nih.govnih.gov The ratio of trans-3'-hydroxycotinine to cotinine is a widely used biomarker for CYP2A6 activity in vivo. nih.govnih.govnih.govcaymanchem.com
| Enzyme/System | Apparent Km (µM) | Apparent Vmax | Reference |
|---|---|---|---|
| Human Liver Microsomes (CYP2A6) | 234.5 ± 26.8 | 37.2 ± 2.4 pmol/min/mg protein | nih.gov |
| Expressed CYP2A6 | 264.7 | Not Reported | nih.gov |
| Expressed CYP2A13 | 45.2 | 0.7 pmol/min/pmol CYP | nih.gov |
The hydroxylation of cotinine by CYP2A6 is both regiospecific and stereospecific. The reaction specifically targets the 3'-position of the pyrrolidine (B122466) ring of cotinine. nih.gov Furthermore, the metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective, resulting in the trans isomer, specifically (3'R,5'S)-trans-3'-hydroxycotinine. acs.org
Glucuronidation of trans-3'-Hydroxy Cotinine by UDP-Glucuronosyltransferases (UGTs)
Following its formation, trans-3'-hydroxy cotinine undergoes a phase II metabolic reaction known as glucuronidation. This process is mediated by UDP-glucuronosyltransferases (UGTs) and involves the conjugation of glucuronic acid to the metabolite, which increases its water solubility and facilitates its excretion. nih.gov trans-3'-hydroxycotinine and its glucuronide conjugate are major nicotine metabolites found in the urine. nih.govnih.gov
Several UGT isoforms have been identified as being active in the glucuronidation of trans-3'-hydroxy cotinine. The primary reaction is O-glucuronidation, but N-glucuronidation can also occur.
For O-glucuronidation , UGT2B17 has been shown to exhibit the highest activity. nih.govnih.gov It displays a significantly lower Km value compared to other active isoforms, suggesting a higher affinity for trans-3'-hydroxy cotinine. nih.govnih.gov UGT1A9 and UGT2B7 also contribute to the formation of trans-3'-hydroxycotinine-O-glucuronide. nih.govoup.com While less active, detectable levels of O-glucuronidation have also been observed with UGTs 1A4, 1A7, 1A10, 2B4, 2B10, and 2B15. nih.gov
For N-glucuronidation , UGT2B10 is the most active enzyme, exhibiting a much higher intrinsic clearance (Vmax/KM) than UGT1A4. nih.gov
| UGT Isoform | Glucuronidation Type | Apparent Km (mM) | Reference |
|---|---|---|---|
| UGT2B17 | O-glucuronidation | 8.3 | nih.govnih.gov |
| UGT1A9 | O-glucuronidation | 35 | nih.govnih.gov |
| UGT2B7 | O-glucuronidation | 31 | nih.govnih.gov |
| UGT2B10 | N-glucuronidation | 13 | nih.govnih.gov |
| UGT1A4 | N-glucuronidation | 57 | nih.govnih.gov |
| Human Liver Microsomes | O-glucuronidation | 26 | nih.govnih.gov |
| Human Liver Microsomes | N-glucuronidation | 14 | nih.govnih.gov |
The primary glucuronide conjugate of trans-3'-hydroxy cotinine is an O-glucuronide, where the glucuronic acid moiety is attached to the hydroxyl group at the 3'-position. hmdb.ca The chemical structure is formally known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid. nih.gov This conjugate is a significant urinary metabolite of nicotine. pnas.orgaacrjournals.org N-glucuronide conjugates, where the glucuronic acid is attached to the pyridine (B92270) nitrogen, have also been formed in vitro, but only the O-glucuronide has been detected in the urine of smokers. aacrjournals.org
Pathways of Metabolic Interconversion within the Nicotine Metabolite Network
The metabolism of nicotine is a complex network of interconnected pathways. Nicotine is first oxidized primarily by CYP2A6 to form a nicotine-Δ1'(5')-iminium ion, which is then converted by aldehyde oxidase to cotinine. nih.govnih.gov Cotinine is a central metabolite that can undergo several transformations.
The main pathway for cotinine metabolism is the CYP2A6-mediated hydroxylation to trans-3'-hydroxy cotinine. nih.govmdpi.com This metabolite is then conjugated with glucuronic acid, primarily by UGT2B17, to form trans-3'-hydroxycotinine glucuronide for excretion. nih.govoup.com
Biomarker Utility in Mechanistic and Preclinical Research
trans-3'-Hydroxy Cotinine (B1669453) as a Metabolic Probe for Cytochrome P450 2A6 Activity (Nicotine Metabolite Ratio)
The ratio of trans-3'-hydroxycotinine (3HC) to cotinine, known as the nicotine (B1678760) metabolite ratio (NMR), is a widely accepted and utilized biomarker for the activity of the cytochrome P450 2A6 (CYP2A6) enzyme. bevital.noaacrjournals.orgnih.govnih.gov This enzyme is primarily responsible for the metabolism of nicotine to cotinine and the subsequent conversion of cotinine to 3HC. bevital.noaacrjournals.orgnih.govplos.org The NMR provides a noninvasive assessment of CYP2A6 function, reflecting both genetic and environmental influences on the enzyme's activity. aacrjournals.orgnih.gov
Inherited variations in the CYP2A6 gene can lead to significant interindividual differences in the rate of nicotine metabolism. nih.govnih.gov The NMR is strongly associated with these genetic polymorphisms and can be used to categorize individuals into different metabolizer phenotypes, such as "slow," "intermediate," and "normal/fast" metabolizers. bevital.nonih.gov For instance, smokers are often classified as slow metabolizers if their NMR is less than 0.31 and normal metabolizers if it is 0.31 or greater. bevital.no This classification is crucial in research as the rate of nicotine metabolism has been linked to smoking intensity, nicotine dependence, and the efficacy of smoking cessation therapies. bevital.noaacrjournals.org
Pharmacokinetic and Disposition Studies in Animal Models (e.g., Sprague-Dawley Rats)
Animal models, particularly Sprague-Dawley rats, are instrumental in elucidating the pharmacokinetic profile of trans-3'-hydroxy cotinine. These studies provide foundational knowledge on how the compound is absorbed, distributed, metabolized, and excreted.
Tissue Distribution and Excretion Patterns
Following administration of nicotine in Sprague-Dawley rats, trans-3'-hydroxy cotinine has been shown to distribute to various tissues. nih.govoup.comresearchgate.net Studies have revealed that the lung exhibits the highest levels of 3-OH-cotinine, while the kidney shows the highest concentrations of nicotine and cotinine. nih.govoup.comresearchgate.net This distribution pattern provides insights into the target organs and potential sites of action or toxicity.
The primary route of elimination for trans-3'-hydroxy cotinine is renal excretion. nih.gov In humans, a significant portion of an administered dose of 3HC is excreted unchanged in the urine. nih.gov A substantial fraction is also eliminated as its glucuronide conjugate, trans-3'-hydroxycotinine glucuronide (3-HC-Gluc). nih.govnih.gov Urinary excretion analysis in rats has shown that nicotine and cotinine are the major excreted compounds, followed by trans-3'-hydroxy cotinine. nih.govresearchgate.net
Elimination Kinetics and Half-Life Determination
Pharmacokinetic studies have determined the elimination kinetics and half-life of trans-3'-hydroxy cotinine. In humans, the plasma elimination half-life of 3HC has been reported to be approximately 6.6 hours. bevital.nonih.gov In male Sprague-Dawley rats, the elimination of plasma trans-3'-hydroxy cotinine follows first-order kinetics, and its half-life is shorter than that of cotinine but longer than that of nicotine. nih.govoup.comresearchgate.net The half-lives of plasma nicotine, cotinine, and trans-3'-hydroxy cotinine in these rats were found to be independent of the dose and the route of administration. nih.govresearchgate.net
Pharmacokinetic Parameters of trans-3'-Hydroxy Cotinine in Humans
| Parameter | Value |
| Plasma Elimination Half-Life | ~6.6 hours bevital.nonih.gov |
| Total Plasma Clearance | 1.34 ml/min/kg nih.gov |
| Renal Clearance | 0.83 ml/min/kg nih.gov |
| Steady State Volume of Distribution | 0.66 L/kg nih.gov |
Assessment of Metabolic Phenotypes in Controlled Experimental Settings
The NMR, derived from measurements of trans-3'-hydroxy cotinine and cotinine, is a key tool in assessing metabolic phenotypes in controlled research environments. By quantifying the ratio of these two metabolites in biofluids such as plasma, urine, or saliva, researchers can classify subjects based on their CYP2A6 enzyme activity. bevital.nonih.gov This phenotyping is valuable for understanding the genetic basis of nicotine metabolism and its behavioral and clinical implications. nih.govnih.gov
For example, studies have shown that individuals with a "slow metabolizer" phenotype, characterized by a lower NMR, tend to have lower nicotine dependence and may have a higher likelihood of success in smoking cessation. bevital.no The ability to categorize individuals based on their metabolic profile allows for more tailored research into smoking behavior and the development of personalized smoking cessation strategies. aacrjournals.orgcaymanchem.com
Stereochemical Investigations of Trans 3 Hydroxy Cotinine
Analysis of Stereoisomeric Abundance in Biological Systems
In humans, the metabolic formation of 3'-hydroxycotinine is a highly stereoselective process. nih.gov Extensive research has demonstrated that the trans isomer is the predominant form found in the biological fluids of smokers. Specifically, the major metabolite identified is (3'R,5'S)-trans-3'-hydroxycotinine. nih.gov
Gas chromatography-mass spectrometry (GC-MS) analysis of urine samples collected from smokers has revealed that the metabolic 3'-hydroxycotinine consists of 95-98% of the trans isomer. nih.gov This high percentage underscores the stereospecific nature of the enzymatic reactions involved in its production. The amount of trans-3'-hydroxycotinine in the urine of smokers is often found to be in excess of both nicotine (B1678760) and cotinine (B1669453). nih.gov Furthermore, its steady-state plasma concentration is second only to cotinine, highlighting its significance as a major metabolite. nih.gov
While the trans isomer is overwhelmingly abundant, the presence of a small percentage of the cis isomer (2-5%) suggests that the stereoselectivity of the metabolic process is not absolute or that other minor metabolic pathways may exist. nih.gov The table below summarizes the relative abundance of trans-3'-hydroxycotinine stereoisomers in human biological samples.
| Stereoisomer | Relative Abundance in Smokers' Urine | Reference |
|---|---|---|
| trans-3'-Hydroxy Cotinine | 95-98% | nih.gov |
| cis-3'-Hydroxy Cotinine | 2-5% | nih.gov |
Stereospecificity of Biosynthetic and Degradative Enzymes
The stereochemical outcome of trans-3'-hydroxy cotinine in biological systems is a direct result of the stereospecificity of the enzymes responsible for its synthesis and degradation.
The formation of trans-3'-hydroxycotinine from cotinine is catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme in the human liver. nih.govcaymanchem.com Studies have shown that this 3'-hydroxylation is almost exclusively catalyzed by CYP2A6. nih.gov The enzyme exhibits a high degree of stereospecificity, primarily producing the (3'R,5'S)-trans-3'-hydroxycotinine isomer. nih.gov The kinetic parameters for the formation of trans-3'-hydroxycotinine by human liver microsomes and expressed CYP2A6 are presented below.
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|
| Human Liver Microsomes | 234.5 ± 26.8 | 37.2 ± 2.4 | nih.gov |
| Expressed CYP2A6 | 264.7 | Not Reported | nih.gov |
The strong correlation between cotinine 3'-hydroxylase activity and CYP2A6 content in human liver microsomes further supports the primary role of this enzyme in the stereoselective biosynthesis of trans-3'-hydroxy cotinine. nih.gov
trans-3'-Hydroxycotinine is further metabolized through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This metabolic step also exhibits stereospecificity. The primary routes of glucuronidation involve the formation of an O-glucuronide at the 3'-hydroxyl group and an N-glucuronide.
Research has identified UGT2B17 as the most active enzyme in the O-glucuronidation of trans-3'-hydroxycotinine. nih.govnih.gov UGT2B10, and to a lesser extent UGT1A4, are responsible for the formation of the N-glucuronide. nih.gov The kinetic parameters for the glucuronidation of trans-3'-hydroxycotinine by various UGT enzymes are detailed in the following table.
| Enzyme | Metabolite Formed | Km (mM) | Reference |
|---|---|---|---|
| UGT2B17 | 3HC-O-Glucuronide | 8.3 | nih.gov |
| UGT1A9 | 3HC-O-Glucuronide | 35 | nih.gov |
| UGT2B7 | 3HC-O-Glucuronide | 31 | nih.gov |
| Human Liver Microsomes | 3HC-O-Glucuronide | 26 | nih.gov |
| UGT2B10 | 3HC-N-Glucuronide | 13 | nih.gov |
| UGT1A4 | 3HC-N-Glucuronide | 57 | nih.gov |
| Human Liver Microsomes | 3HC-N-Glucuronide | 14 | nih.gov |
Genetic variations in the UGT enzymes, such as the UGT2B17 deletion genotype, can significantly impact the rate of trans-3'-hydroxycotinine glucuronidation. nih.govnih.gov This highlights the critical role of these enzymes in the stereospecific degradation and clearance of this major nicotine metabolite.
Emerging Research Avenues and Methodological Innovations
Computational Chemistry and Molecular Modeling of Enzyme-Substrate Interactions
Computational chemistry and molecular modeling are increasingly vital for understanding the intricate interactions between metabolic enzymes and their substrates. These methods are applied to study the metabolism of cotinine (B1669453) to trans-3'-hydroxycotinine, which is primarily mediated by the enzyme CYP2A6. bevital.noalliedacademies.orgnih.gov
Theoretical and computer-based models are used to simulate the pharmacokinetics of nicotine (B1678760) and its metabolites. nih.gov These models help predict how genetic variations in the CYP2A6 gene alter the enzyme's structure and, consequently, its binding affinity and catalytic efficiency for cotinine. By modeling the active site of the CYP2A6 enzyme, researchers can visualize how cotinine docks into the enzyme and how the subsequent hydroxylation reaction occurs to form trans-3'-hydroxycotinine. This provides a molecular basis for the differences observed between slow and fast metabolizers. alliedacademies.org These computational approaches are crucial for interpreting the results from metabolomic studies and for designing new molecules that can probe or inhibit enzyme activity.
Table 2: Enzymes Involved in Cotinine and trans-3'-Hydroxycotinine Metabolism
| Enzyme | Gene | Role in Metabolism |
| Cytochrome P450 2A6 | CYP2A6 | Catalyzes the conversion of nicotine to cotinine and cotinine to trans-3'-hydroxycotinine. caymanchem.comalliedacademies.orgnih.gov |
| Aldehyde Oxidase | - | Catalyzes the second step in the conversion of nicotine to cotinine, following the initial reaction by CYP2A6. nih.gov |
| UDP-Glucuronosyltransferase 2B17 | UGT2B17 | Involved in the O-glucuronidation of trans-3'-hydroxycotinine for excretion. plos.org |
| UDP-Glucuronosyltransferase 2B10 | UGT2B10 | Potentially involved in the glucuronidation of trans-3'-hydroxycotinine. plos.org |
Development of Miniaturized and High-Throughput Analytical Platforms
Recent years have seen significant innovation in the analytical methods used to quantify trans-3'-hydroxycotinine and cotinine, driven by the need for greater sensitivity and efficiency in large-scale studies. nih.govnih.gov
The development of automated sample preparation methods, often utilizing 96-well plates, has drastically increased sample throughput. nih.govoup.com These automated systems reduce the sample cleanup time to as little as two hours for a full plate, a significant improvement over previous manual methods. nih.govoup.com The primary analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers excellent specificity and sensitivity. nih.govoup.comnih.gov These advancements have led to substantially lower limits of detection (LOD) for both cotinine and trans-3'-hydroxycotinine, enabling the accurate measurement of these biomarkers even at the low concentrations associated with secondhand smoke exposure. nih.govoup.com
Furthermore, research has demonstrated the feasibility of using miniaturized sample collection methods, such as dried blood spots (DBS), as an alternative to collecting plasma. exlibrisgroup.com Analysis of DBS shows an excellent correlation with plasma levels for both cotinine and the trans-3'-hydroxycotinine/cotinine ratio, making it a viable high-throughput option for large-scale epidemiological and clinical studies. exlibrisgroup.com
Table 3: Comparison of Analytical Method Performance for Cotinine and trans-3'-Hydroxycotinine (3HC)
| Method Feature | Previous Methods | Newer Automated LC-MS/MS Methods |
| Sample Throughput | Lower, manual processing | High, automated preparation for 96 samples in ~2 hours. nih.govoup.com |
| Cotinine (COT) LOD | ~0.015 ng/mL | As low as 0.010 ng/mL (a 33% improvement). nih.govoup.com |
| 3HC (HCT) LOD | ~0.015 ng/mL | As low as 0.004 ng/mL (a 73% improvement). nih.govoup.com |
| Linearity (R²) Cotinine | >0.997 | Not explicitly stated, but method is fully validated. oup.comnih.gov |
| Linearity (R²) 3HC | >0.999 | Not explicitly stated, but method is fully validated. oup.comnih.gov |
| Precision (%RSD) | 4.2–12% | <9% to <10%. nih.govnih.gov |
| Sample Types | Plasma, Urine, Saliva | Plasma, Urine, Saliva, Dried Blood Spots. nih.govexlibrisgroup.com |
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying trans-3'-Hydroxy Cotinine Acetate in biological matrices?
- Methodology : Use enzymatic hydrolysis (e.g., β-glucuronidase) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure free and conjugated forms. Calibrate with isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects .
- Data Consideration : Ensure subsample weights are applied in population studies to avoid bias, as seen in NHANES protocols where urinary metabolite levels are stratified by cotinine thresholds (≥20 ng/mL vs. <20 ng/mL) .
- Table 1 : Comparison of Analytical Approaches
| Method | Sensitivity (ng/mL) | Target Analytes | Limitations |
|---|---|---|---|
| LC-MS/MS (enzymatic) | 0.5 | Free + conjugated metabolites | Requires enzymatic optimization |
| LC-MS/MS (non-enzymatic) | 2.0 | Free metabolites only | Underestimates total exposure |
Q. How does this compound function in nicotine metabolism pathways?
- Experimental Design : Track metabolic conversion using isotopically labeled nicotine in in vitro hepatocyte models or in vivo rodent studies. Quantify intermediates via time-course sampling and stable isotope dilution assays .
- Key Finding : this compound is a glucuronidated metabolite downstream of cotinine oxidation, influenced by CYP2A6 enzymatic activity and UGT polymorphisms. Its urinary ratio to cotinine reflects metabolic clearance rates .
Advanced Research Questions
Q. What factors contribute to variability in this compound levels as a biomarker of tobacco exposure?
- Confounding Variables : Genetic polymorphisms (e.g., CYP2A6, UGT1A4), renal excretion efficiency, and concurrent use of nicotine replacement therapies.
- Methodological Mitigation : Stratify analyses by smoking status (ever vs. never smokers) and validate with multi-omics approaches (e.g., metabolomics-genomics integration) to isolate biomarker specificity .
- Table 2 : Metabolite Associations in Smokers vs. Non-Smokers
| Metabolite | Smokers (Mean ± SD) | Non-Smokers (Mean ± SD) | p-value |
|---|---|---|---|
| This compound | 45.2 ± 12.1 ng/mL | 1.3 ± 0.8 ng/mL | <0.001 |
| Cotinine | 78.5 ± 18.3 ng/mL | 2.1 ± 1.0 ng/mL | <0.001 |
Q. How can researchers address contradictory data on the stability of this compound under varying storage conditions?
- Controlled Experiment : Compare analyte recovery after short-term (24–72 hours) storage at 4°C vs. long-term (-80°C) storage. Use spiked quality control samples to assess degradation kinetics.
- Statistical Approach : Apply mixed-effects models to account for batch variability, as recommended in NIH preclinical reporting guidelines .
Q. What enzymatic or non-enzymatic pathways influence the interconversion of trans-3'-Hydroxy Cotinine and its acetate derivative?
- In Vitro Models : Incubate trans-3'-Hydroxy Cotinine with human liver microsomes and cofactors (NADPH, UDPGA) to identify acetyltransferase involvement. Use competitive inhibition assays to pinpoint rate-limiting steps .
- Data Interpretation : Cross-validate findings with in silico docking studies to predict enzyme-substrate binding affinities.
Q. How should preclinical models be optimized to study the pharmacokinetics of this compound?
- Model Selection : Use transgenic mice expressing human CYP2A6/UGT isoforms to mimic human metabolic pathways. Ensure dose-ranging studies align with human exposure levels (e.g., 0.1–1 mg/kg) .
- Endpoint Analysis : Measure plasma half-life, tissue distribution (e.g., lung, liver), and urinary excretion profiles. Report data using ARRIVE guidelines for translational relevance .
Data Contradiction Analysis
Q. How can conflicting results about this compound’s association with oxidative stress biomarkers be resolved?
- Hypothesis Testing : Replicate studies using standardized biomarkers (e.g., 8-epi-PGF2α for oxidative stress) and adjust for confounders like concurrent inflammation (WBC count) .
- Meta-Analysis Framework : Pool data from independent cohorts (e.g., NHANES, randomized trials) and apply random-effects models to quantify heterogeneity .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
